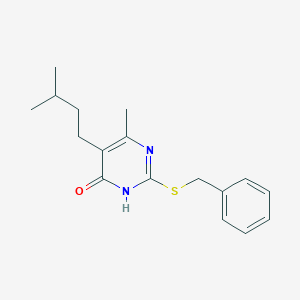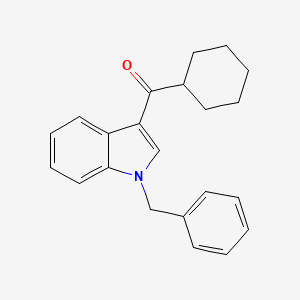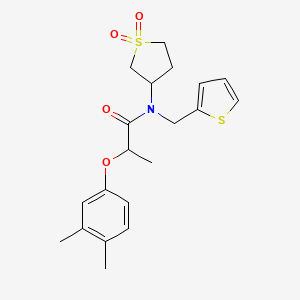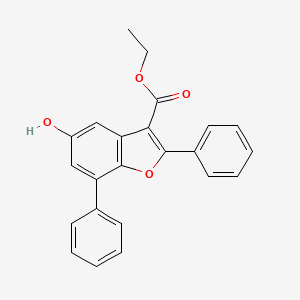![molecular formula C14H13N3O3S B11586182 methyl (2Z)-[(2Z)-4-hydroxy-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-1,3-thiazol-5(2H)-ylidene]ethanoate](/img/structure/B11586182.png)
methyl (2Z)-[(2Z)-4-hydroxy-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-1,3-thiazol-5(2H)-ylidene]ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone moiety, and a methyl ester group
Métodos De Preparación
The synthesis of METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Materials Science: Due to its unique structural features, it is being investigated for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound’s ability to interact with various biomolecules makes it a valuable tool for studying biological processes at the molecular level.
Mecanismo De Acción
The biological activity of METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is primarily attributed to its interaction with cellular enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the thiazolidine ring can interact with various molecular targets, modulating signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Compared to other thiazolidine derivatives, METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidine ring but differ in their substitution patterns and biological targets.
Hydrazone Derivatives: These compounds are widely studied for their antimicrobial and anticancer activities, similar to the hydrazone moiety in the title compound.
Propiedades
Fórmula molecular |
C14H13N3O3S |
|---|---|
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
methyl (2Z)-2-[(2Z)-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H13N3O3S/c1-9-3-5-10(6-4-9)8-15-17-14-16-13(19)11(21-14)7-12(18)20-2/h3-8H,1-2H3,(H,16,17,19)/b11-7-,15-8+ |
Clave InChI |
LTYQDOXGTJVUON-PDAQCIJPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C/C(=O)OC)/S2 |
SMILES canónico |
CC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC(=O)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586111.png)

methanone](/img/structure/B11586117.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11586121.png)


![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586139.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B11586155.png)

![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11586162.png)
![1-(4-Bromophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586163.png)
![Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11586168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586173.png)

